7-nitrobenzo[a]anthracen-11-ol
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Overview
Description
Benz(a)anthracen-11-ol, 7-nitro- is a polycyclic aromatic hydrocarbon with the molecular formula C18H11NO3. It is a derivative of benz(a)anthracene, characterized by the presence of a hydroxyl group at the 11th position and a nitro group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracen-11-ol, 7-nitro- typically involves the nitration of benz(a)anthracen-11-ol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the 7th position .
Industrial Production Methods
Industrial production of Benz(a)anthracen-11-ol, 7-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes and ensure safety and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-11-ol, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benz(a)anthracen-11-one, 7-nitro-.
Reduction: Formation of benz(a)anthracen-11-ol, 7-amino-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benz(a)anthracen-11-ol, 7-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of Benz(a)anthracen-11-ol, 7-nitro- involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, potentially leading to mutagenic or carcinogenic effects. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl and nitro groups.
Benz(a)anthracen-11-ol: Lacks the nitro group.
Benz(a)anthracen-7-nitro: Lacks the hydroxyl group.
Uniqueness
Benz(a)anthracen-11-ol, 7-nitro- is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
IUPAC Name |
7-nitrobenzo[a]anthracen-11-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-7-3-6-13-16(17)10-15-12-5-2-1-4-11(12)8-9-14(15)18(13)19(21)22/h1-10,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLHWGBQRWXCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=CC=C4)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152310 |
Source
|
Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119087-35-3 |
Source
|
Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119087353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz(a)anthracen-11-ol, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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